

Application Notes and Protocols: Monitoring SR9009's Impact on Oxygen Consumption Rate

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Compound of Interest

Compound Name: SR9009

Cat. No.: B610982

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Introduction

SR9009, a synthetic REV-ERB agonist, has garnered significant attention in metabolic research for its potential to modulate circadian rhythms and energy homeostasis.[1][2] By activating REV-ERB α and REV-ERB β , which are key transcriptional repressors, **SR9009** influences the expression of genes involved in lipid and glucose metabolism.[3][4] Notably, preclinical studies in animal models have demonstrated that **SR9009** can increase basal oxygen consumption, enhance mitochondrial biogenesis, and improve exercise endurance, making it a compound of interest for studying metabolic disorders.[2][3][5][6]

These application notes provide detailed protocols for monitoring the impact of **SR9009** on oxygen consumption rate (OCR) in both in vitro and in vivo models. The methodologies described herein are intended to offer a standardized framework for researchers to investigate the metabolic effects of **SR9009** and similar compounds.

In Vitro Monitoring of Oxygen Consumption Rate

The Agilent Seahorse XF Analyzer is a widely used platform for the real-time measurement of cellular metabolism.[7] It quantifies the two major energy-producing pathways, mitochondrial respiration and glycolysis, by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively.[7][8] The Seahorse XF Cell Mito Stress

Test is a standard assay to assess mitochondrial function by using a sequential injection of mitochondrial respiratory chain inhibitors.[\[7\]](#)[\[9\]](#)

Protocol: Seahorse XF Cell Mito Stress Test for SR9009 Treatment

This protocol outlines the steps to measure the effect of **SR9009** on the oxygen consumption rate of adherent cells.

Materials:

- Seeded Seahorse XF Cell Culture Microplate
- Hydrated Seahorse XF Sensor Cartridge
- Seahorse XF Assay Medium (e.g., DMEM with glucose, pyruvate, and glutamine, pH 7.4)[\[7\]](#)
- **SR9009** stock solution (in DMSO)
- Mito Stress Test compounds:
 - Oligomycin (ATP synthase inhibitor)
 - FCCP (uncoupling agent)
 - Rotenone/Antimycin A (Complex I and III inhibitors)[\[7\]](#)
- Seahorse XF Analyzer[\[7\]](#)

Procedure:

- Cell Seeding:
 - The day before the assay, seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
 - Include wells for background correction (media only).[\[8\]](#)

- Incubate overnight to allow for cell attachment.
- **SR9009 Treatment:**
 - On the day of the assay, treat the cells with the desired concentrations of **SR9009** or vehicle control (DMSO).
 - Incubate for the desired treatment duration (e.g., 4, 8, 12, or 24 hours) in a standard CO₂ incubator.
- **Assay Preparation:**
 - Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.^[7]
 - One hour before the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Assay Medium.
 - Add fresh, pre-warmed Seahorse XF Assay Medium to each well.
 - Place the cell plate in a non-CO₂ incubator at 37°C for at least 30 minutes to allow for temperature and pH equilibration.^[10]
- **Compound Loading:**
 - Prepare working solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the Seahorse XF Assay Medium.
 - Load the appropriate volumes into the corresponding injection ports of the hydrated sensor cartridge.
- **Seahorse XF Analyzer Operation:**
 - Start the Seahorse XF Analyzer and load the assay template.
 - Calibrate the sensor cartridge.
 - After calibration, replace the utility plate with your cell plate.

- The assay will proceed with cycles of mixing, waiting, and measuring to establish a baseline OCR, followed by the sequential injection of the loaded compounds.[7]

Data Analysis and Interpretation

The Seahorse XF software automatically calculates OCR values. The key parameters of mitochondrial function derived from the Cell Mito Stress Test are:

- Basal Respiration: The baseline oxygen consumption of the cells.
- ATP Production-Linked Respiration: The portion of basal respiration used for ATP synthesis.
- Proton Leak: The remaining basal respiration not coupled to ATP synthesis.
- Maximal Respiration: The maximum OCR achieved after the addition of FCCP.
- Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.
- Non-Mitochondrial Respiration: Oxygen consumption that persists after the inhibition of the electron transport chain.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from a Seahorse XF Cell Mito Stress Test experiment investigating the effects of **SR9009**.

Treatment Group	Basal Respiration (pmol O ₂ /min)	ATP Production-Linked Respiration (pmol O ₂ /min)	Proton Leak (pmol O ₂ /min)	Maximal Respiration (pmol O ₂ /min)	Spare Respiratory Capacity (pmol O ₂ /min)
Vehicle Control					
SR9009 (Low Conc.)					
SR9009 (High Conc.)					

In Vivo Monitoring of Oxygen Consumption Rate

For in vivo studies, indirect calorimetry using a Comprehensive Laboratory Animal Monitoring System (CLAMS) is the gold standard for measuring whole-body energy expenditure, including oxygen consumption (VO₂), carbon dioxide production (VCO₂), and the respiratory exchange ratio (RER).[4]

Protocol: In Vivo Oxygen Consumption Measurement using CLAMS

This protocol describes the measurement of oxygen consumption in mice treated with **SR9009**.

Materials:

- Comprehensive Laboratory Animal Monitoring System (CLAMS)
- **SR9009** solution for injection (e.g., in a vehicle of DMSO and saline)
- Age- and weight-matched mice

Procedure:

- Acclimation:
 - Individually house mice in the CLAMS metabolic cages for at least 24-48 hours to acclimate them to the new environment.
 - Provide ad libitum access to food and water.
- Baseline Measurement:
 - Record baseline VO_2 , VCO_2 , and locomotor activity for at least 24 hours before **SR9009** administration.
- **SR9009** Administration:
 - Administer **SR9009** or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).
 - The timing of administration can be critical due to the circadian effects of **SR9009**; consider dosing at specific Zeitgeber times (ZT).[\[11\]](#)
- Post-Treatment Monitoring:
 - Immediately return the mice to the CLAMS cages after injection.
 - Continuously monitor VO_2 , VCO_2 , RER, and locomotor activity for a predetermined period (e.g., 24-72 hours).

Data Analysis and Interpretation

The primary endpoint is the change in oxygen consumption (VO_2) over time. Data is typically plotted as VO_2 (ml/kg/hr) against time, often separated into light and dark cycles to observe circadian variations. The respiratory exchange ratio ($RER = VCO_2/VO_2$) provides insights into substrate utilization (an RER of ~ 1.0 indicates carbohydrate oxidation, while an RER of ~ 0.7 indicates fat oxidation).

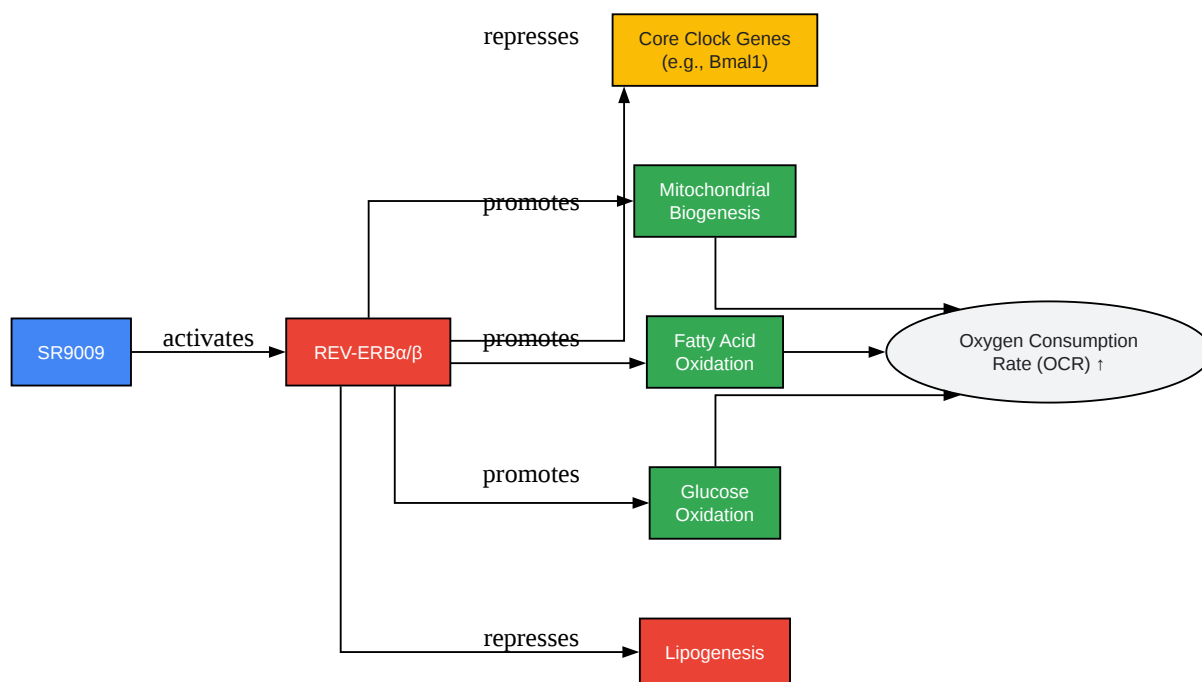
Quantitative Data Summary

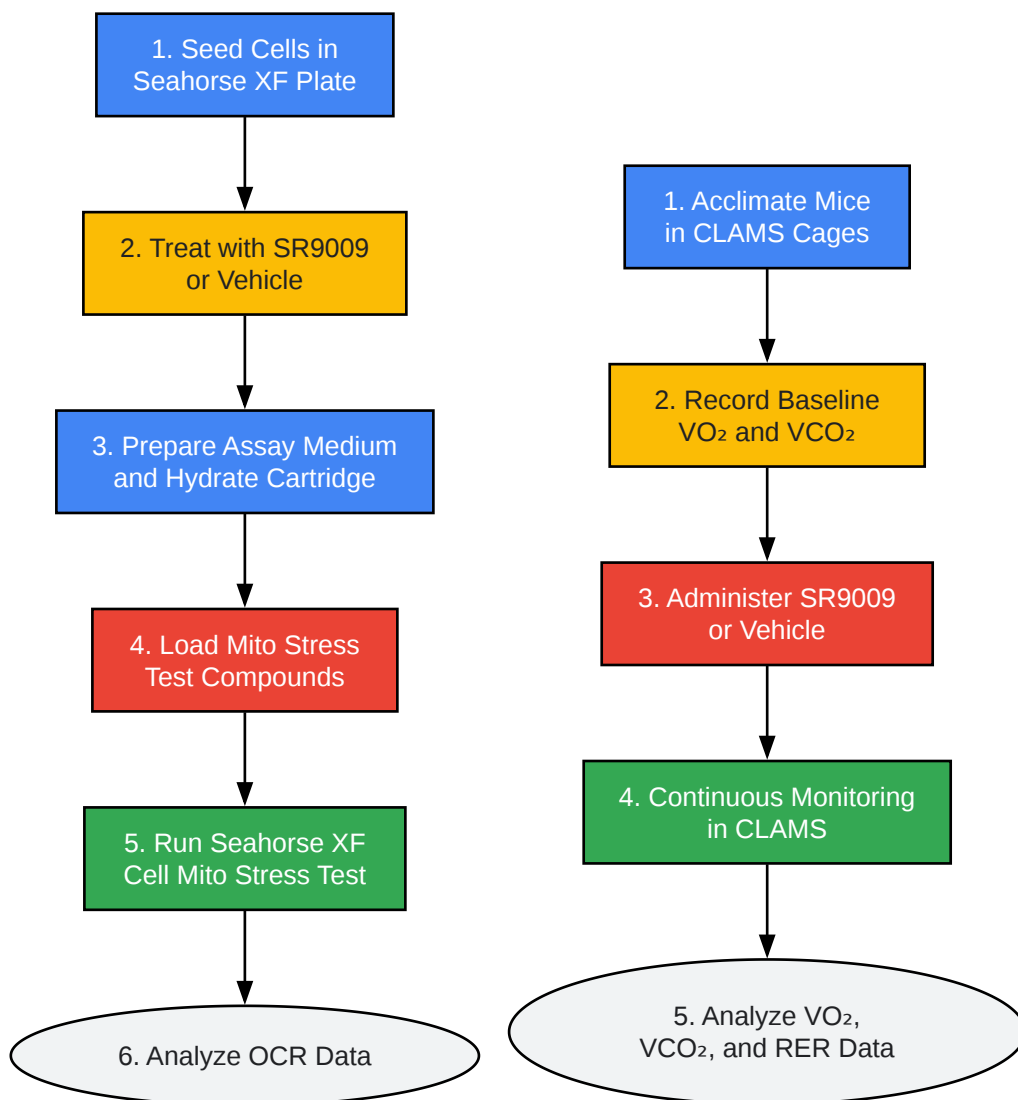
The following table provides a template for summarizing quantitative data from a CLAMS experiment.

Treatment Group	Average VO ₂ (ml/kg/hr) - Light Cycle	Average VO ₂ (ml/kg/hr) - Dark Cycle	Average RER - Light Cycle	Average RER - Dark Cycle	Total Locomotor Activity (beam breaks)
Vehicle Control					
SR9009					

Visualizations

Signaling Pathway of SR9009 in Regulating Metabolism





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